

# Application Notes: Desethyl Sildenafil as a Urinary Biomarker

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## Compound of Interest

Compound Name: *Desethyl sildenafil*

Cat. No.: B120388

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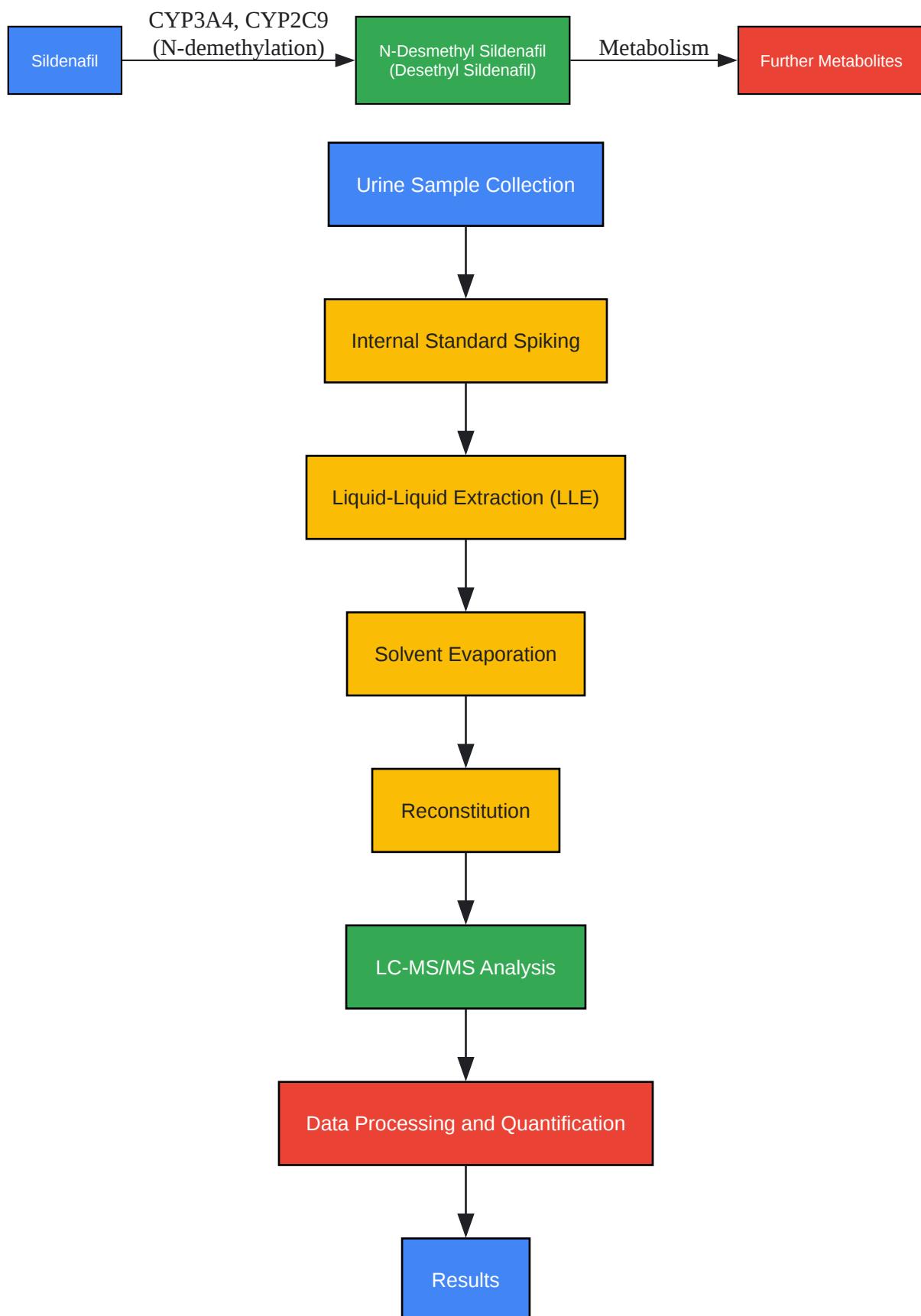
## Introduction

Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9.[1] The main active metabolite is N-desmethyl sildenafil, also known as **desethyl sildenafil**. While sildenafil is predominantly eliminated as metabolites in the feces (approximately 80% of an oral dose), a smaller portion is excreted in the urine (about 13%).[1][2] The quantification of **desethyl sildenafil** in urine serves as a valuable biomarker for monitoring sildenafil metabolism, pharmacokinetic studies, clinical research, and in forensic toxicology.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the analysis of **desethyl sildenafil** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and robust method.[3]

## Metabolic Pathway of Sildenafil

Sildenafil undergoes N-demethylation to form its primary active metabolite, N-desmethyl sildenafil (**desethyl sildenafil**).[5] This metabolite retains approximately 50% of the parent drug's potency for PDE5 inhibition.[1] Further metabolism of **desethyl sildenafil** also occurs.[6]



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